
tert-butyl 6-(bromomethyl)-8-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromomethyl-8-trifluoromethyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester is a complex organic compound with significant potential in various fields of scientific research. This compound features a bromomethyl group, a trifluoromethyl group, and an isoquinoline core, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromomethyl-8-trifluoromethyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by the introduction of the trifluoromethyl group. The final step often involves esterification to introduce the tert-butyl ester group. The reaction conditions may vary, but they generally require the use of strong acids or bases, along with specific catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries .
化学反応の分析
Types of Reactions
6-bromomethyl-8-trifluoromethyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester can undergo several types of chemical reactions, including:
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The bromomethyl group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromomethyl group can yield a carboxylic acid derivative, while substitution reactions can produce a wide range of functionalized isoquinoline derivatives .
科学的研究の応用
6-bromomethyl-8-trifluoromethyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Its unique structure allows for the exploration of new therapeutic agents targeting specific pathways.
Industry: The compound can be used in the development of new materials with unique properties.
作用機序
The mechanism of action of 6-bromomethyl-8-trifluoromethyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The bromomethyl and trifluoromethyl groups can participate in various chemical reactions, leading to the formation of active intermediates. These intermediates can then interact with biological molecules, modulating their activity and leading to the desired effects .
類似化合物との比較
Similar Compounds
tert-butyl 8-(bromomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate: Similar in structure but lacks the trifluoromethyl group.
tert-Butyl bromoacetate: Contains a bromoacetate group but lacks the isoquinoline core.
Uniqueness
The presence of both bromomethyl and trifluoromethyl groups in 6-bromomethyl-8-trifluoromethyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester makes it unique. These functional groups provide the compound with distinct reactivity and potential for various applications that similar compounds may not offer .
特性
分子式 |
C16H19BrF3NO2 |
|---|---|
分子量 |
394.23 g/mol |
IUPAC名 |
tert-butyl 6-(bromomethyl)-8-(trifluoromethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C16H19BrF3NO2/c1-15(2,3)23-14(22)21-5-4-11-6-10(8-17)7-13(12(11)9-21)16(18,19)20/h6-7H,4-5,8-9H2,1-3H3 |
InChIキー |
SPVVFAALZCBKDR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC(=C2)CBr)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4'-Chloro-3-methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13901735.png)

![6-Methyl-7-oxo-1-(P-tolylsulfonyl)pyrrolo[2,3-C]pyridine-2-carboxylic acid](/img/structure/B13901742.png)
![3,6-Dimethylthieno[3,2-b]thiophene](/img/structure/B13901749.png)
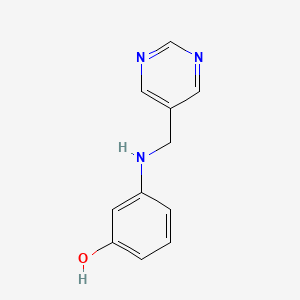
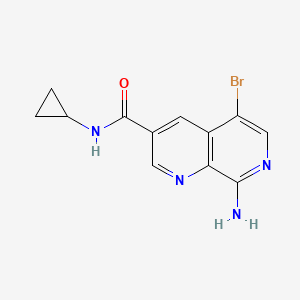
![5-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B13901762.png)
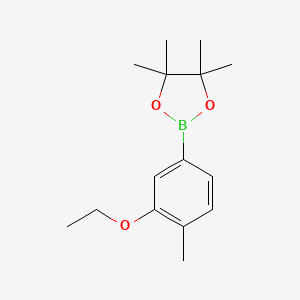
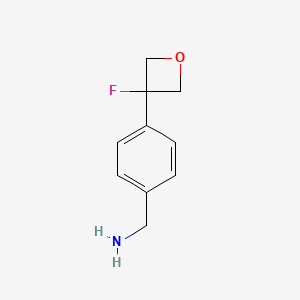
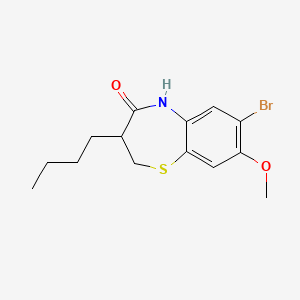
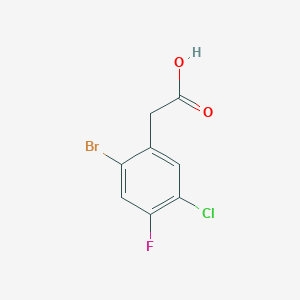
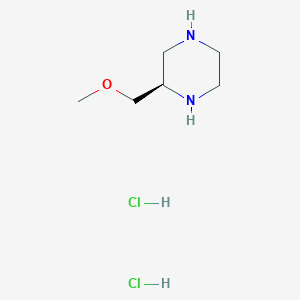
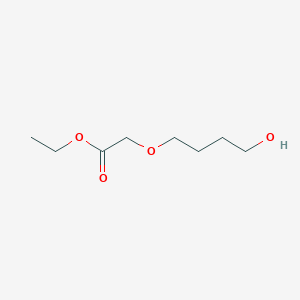
![Tert-butyl 2-[2,2-dimethyl-6-[(1-phenyltetrazol-5-yl)sulfonylmethyl]-1,3-dioxan-4-yl]acetate](/img/structure/B13901803.png)
